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molecular formula C7H8ClN B037990 2-(Chloromethyl)aniline CAS No. 114059-99-3

2-(Chloromethyl)aniline

Cat. No. B037990
M. Wt: 141.6 g/mol
InChI Key: JFJQMUQRTCGSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05888421

Procedure details

A stirred mixture of 2-chloromethylaniline (25.00 g, 0.177 mol) and 36% hydrochloric acid is warmed gently to obtain a solution, then cooled to -5° C. and a solution of sodium nitrite (13.45 g, 0.195 mol) in water is added dropwise whilst maintaining the temperature at -5° C. The mixture is stirred at 0° C. for 30 minutes, 100 ml of cyclohexane is added and a solution of potassium iodide (58.77 g, 0.354 mol) in water is added dropwise at a temperature of between 0° and 5° C. The mixture is stirred at room temperature (overnight for convenience) and the product is extracted into ether (×2). The combined organic extracts are washed with sodium metabisulphite, 10% sodium hydroxide, water and dried (MgSO4). The solvent is in vacuo to yield 35.0 g (87%) off-white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
58.77 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1N.[ClH:10].N([O-])=O.[Na+].[I-:15].[K+]>O.C1CCCCC1>[Cl:10][C:6]1[CH:4]=[C:3]([CH3:2])[CH:9]=[CH:8][C:7]=1[I:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClCC1=C(N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
13.45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
58.77 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed gently
CUSTOM
Type
CUSTOM
Details
to obtain a solution
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature at -5° C
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature (overnight for convenience)
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product is extracted into ether (×2)
WASH
Type
WASH
Details
The combined organic extracts are washed with sodium metabisulphite, 10% sodium hydroxide, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1I)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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